molecular formula C10H17N3S B2572792 5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine CAS No. 1267786-31-1

5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2572792
CAS No.: 1267786-31-1
M. Wt: 211.33
InChI Key: JTHSWUAZIVCTTC-UHFFFAOYSA-N
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Description

5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is a chemical compound that features a thiazole ring substituted with a 2-methylpiperidin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with a suitable piperidine derivative. One common method includes the use of 2-methylpiperidine and formaldehyde in the presence of a catalyst to form the desired product. The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is unique due to its specific combination of a thiazole ring and a piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5-[(2-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-8-4-2-3-5-13(8)7-9-6-12-10(11)14-9/h6,8H,2-5,7H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHSWUAZIVCTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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